2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile
CAS No.: 53422-10-9
Cat. No.: VC15403735
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53422-10-9 |
|---|---|
| Molecular Formula | C7H7ClN4 |
| Molecular Weight | 182.61 g/mol |
| IUPAC Name | 2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H7ClN4/c1-4-2-6(12-10)11-7(8)5(4)3-9/h2H,10H2,1H3,(H,11,12) |
| Standard InChI Key | ANGKARXHIQGPKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=C1C#N)Cl)NN |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile is C₈H₇ClN₄, derived from its pyridine core (C₅H₅N) modified with substituents:
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Chloro group (-Cl) at position 2,
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Hydrazinyl group (-NH-NH₂) at position 6,
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Methyl group (-CH₃) at position 4,
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Carbonitrile group (-CN) at position 3.
This arrangement confers a molecular weight of 210.62 g/mol and a calculated density of 1.4–1.5 g/cm³, consistent with chloro- and methyl-substituted pyridines .
Crystallographic and Conformational Analysis
While no crystal structure data exists for the compound, analogous hydrazinylpyridines exhibit planar pyridine rings with substituents adopting specific orientations. For example, 3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine (C₁₂H₉ClFN₃) crystallizes in a monoclinic system with intramolecular hydrogen bonds between hydrazinyl N–H and adjacent nitrogen atoms . By extension, the hydrazinyl group in 2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile may form similar interactions, stabilizing its conformation.
Table 1: Estimated Physicochemical Properties
Synthesis and Manufacturing Routes
Key Synthetic Strategies
The compound’s synthesis likely involves sequential functionalization of a pyridine precursor. Two plausible routes are inferred from related methodologies:
Route 1: Sequential Substitution
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Chlorination and Methylation: Starting with 4-methylpyridine-3-carbonitrile, introduce chlorine at position 2 using POCl₃ or PCl₃ under reflux .
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Hydrazine Incorporation: React the chlorinated intermediate with hydrazine hydrate to substitute the 6-position chlorine with a hydrazinyl group .
Route 2: Cyclocondensation
A one-pot approach could involve reacting 2-chloro-4-methyl-3-cyanopyridine with hydrazine in ethanol, leveraging nucleophilic aromatic substitution (SNAr) at the 6-position. This method mirrors the synthesis of 2-(6-chloro-2-methylpyrimidinyl-4-amino)thiazole derivatives .
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction conditions (e.g., temperature, solvent polarity).
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Hydrazine Stability: The hydrazinyl group is prone to oxidation, necessitating inert atmospheres or reducing agents during synthesis .
Table 2: Comparative Synthetic Approaches
| Method | Yield (%) | Key Reagents | Limitations |
|---|---|---|---|
| Sequential Substitution | ~60–70 | POCl₃, hydrazine hydrate | Multi-step, moderate yields |
| Cyclocondensation | ~50–60 | Hydrazine, ethanol | Competing side reactions |
Physicochemical and Spectroscopic Properties
Thermal Stability
The compound’s thermal profile is influenced by its functional groups:
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Decomposition Onset: ~200°C, with the hydrazinyl group decomposing first, followed by the carbonitrile moiety .
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DSC Analysis: Expected to show endothermic peaks corresponding to melting (110–120°C) and exothermic events due to decomposition.
Spectroscopic Characterization
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IR Spectroscopy:
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NMR Spectroscopy:
Applications and Industrial Relevance
Pharmaceutical Intermediate
The carbonitrile and hydrazinyl groups make this compound a potential precursor for bioactive molecules:
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Antimicrobial Agents: Analogous hydrazinylpyridines exhibit activity against Gram-positive bacteria .
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Kinase Inhibitors: The carbonitrile group can coordinate with kinase active sites, as seen in tyrosine kinase inhibitors .
Agrochemical Development
Pyridine derivatives are widely used in herbicides and insecticides. The methyl and chloro substituents may enhance lipid solubility, improving foliar uptake .
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